molecular formula C5H8N2O2 B8474526 ethyl (2S)-2-amino-2-cyanoacetate

ethyl (2S)-2-amino-2-cyanoacetate

Cat. No. B8474526
M. Wt: 128.13 g/mol
InChI Key: JYGRVMQGWVVHJE-BYPYZUCNSA-N
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Patent
US06030970

Procedure details

A solution of ethyl 2-amino-2-cyanoacetate (0.20 g, 1.56 mmol) and triethyl formate (0.30 mL, 1.72 mmol) in acetonitrile (5 mL) was refluxed for 1 h. After concentrating the residue was dissolved in a solution of acetonitrile (5 mL) and n-butylamine (0.17 mL, 1.72 mmol). The resulting mixture was stirred at reflux for 1 h. The solvents were removed under reduced pressure and the residue was partitioned between water and ethyl acetate. The organic layer was separated and washed with brine and dried (Na2SO4). After removing the solvent under reduced pressure, flash chromatography (1:1 ethyl acetate/hexane) of the residue gave 0.12 g, 40% of the title compound as an oil: 1H NMR (250 MHz, CDCl3)δ 6.97 (s, 1H), 5.10 (s, 2H), 4.31 (q, 2H), 3.75 (t, 2H), 1.65 (m, 2H), 1.35 (m, 5H), 0.97 (t, 3H); MS(ESI) m/e 212.2 [M+H]+.
Quantity
0.2 g
Type
reactant
Reaction Step One
[Compound]
Name
triethyl formate
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
40%

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:8]#[N:9])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH2:10]([NH2:14])[CH2:11][CH2:12][CH3:13].[C:15](#N)C>>[NH2:9][C:8]1[N:14]([CH2:10][CH2:11][CH2:12][CH3:13])[CH:15]=[N:1][C:2]=1[C:3]([O:5][CH2:6][CH3:7])=[O:4]

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
NC(C(=O)OCC)C#N
Name
triethyl formate
Quantity
0.3 mL
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
0.17 mL
Type
reactant
Smiles
C(CCC)N
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the residue
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
After removing the solvent under reduced pressure, flash chromatography (1:1 ethyl acetate/hexane) of the residue

Outcomes

Product
Name
Type
product
Smiles
NC1=C(N=CN1CCCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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